A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester
Description
Historical Context of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold was first synthesized in 1925 by Tschitschibabin through the reaction of 2-aminopyridine with bromoacetaldehyde under high-temperature conditions. Early methods relied on condensation reactions between α-haloketones and 2-aminopyridines, but yields were modest due to harsh reaction conditions. Over subsequent decades, advancements in catalysis and reaction design transformed synthetic strategies. For example, microwave-assisted protocols enabled rapid cyclization of 2-aminopyridines with bromomalonaldehyde, achieving >80% yields in ethanol–water media. The development of transition metal-catalyzed C–H functionalization in the 2010s further expanded structural diversity, allowing regioselective substitutions at the 2-, 3-, and 6-positions.
Table 1: Key Milestones in Imidazo[1,2-a]pyridine Synthesis
Significance of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester in Chemical Research
This compound (CAS 152831-79-3) serves as a critical intermediate in pharmaceutical synthesis due to its α-ketoester functionality, which enables diverse derivatization. Its ethyl ester group enhances solubility in organic solvents, facilitating participation in nucleophilic acyl substitutions and Knoevenagel condensations. Notably, this compound has been utilized in the synthesis of Zolimidine, a gastroprotective agent, via a one-pot protocol involving potassium carbonate-mediated cyclization. The α-oxo group also acts as a directing moiety in transition metal-catalyzed cross-couplings, enabling the construction of polycyclic architectures for drug discovery.
Current State of Research on Imidazo[1,2-a]pyridine Scaffold
Recent studies focus on eco-friendly synthesis and biological applications:
- Green Chemistry : Solvent-free zinc/I₂-catalyzed methods achieve 89% yield for this compound, minimizing waste. Neutral alumina-catalyzed condensations at room temperature further reduce energy consumption.
- Biological Activity : Derivatives exhibit anticancer properties through PI3K/mTOR and tubulin polymerization inhibition. For example, compound I-11 shows nanomolar activity against KRAS G12C-mutated lung cancer cells.
- Material Science : The scaffold’s electron-deficient nature enables use in organic light-emitting diodes (OLEDs), though applications of the ethyl ester variant remain underexplored.
Table 2: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Ongoing research aims to optimize the scaffold’s pharmacokinetic properties. For instance, introducing polar groups at the 3-position improves aqueous solubility without compromising bioactivity. Computational studies using molecular docking have identified key interactions between the α-oxoester moiety and ATP-binding pockets in kinases, guiding rational drug design.
Properties
IUPAC Name |
ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHQVTZPXRVNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[1,2-a]pyridine scaffold allows for strong interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituent Position & Group | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|---|
| A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester | 603301-58-2 | C₁₁H₁₀N₂O₃ | Position 3: oxo-propanoic acid ethyl ester | 218.209 | Oxo group enhances polarity and H-bonding |
| Ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate | 101820-69-3 | C₁₁H₁₂N₂O₂ | Position 3: acetoxy group (CH₂COOEt) | 204.225 | Lacks oxo group; lower polarity |
| Ethyl 8-bromoimidazo[1,2-a]pyridine-3-acetate | 1363380-65-7 | C₁₁H₁₁BrN₂O₂ | Position 8: bromine; Position 3: acetoxy | 283.12 | Bromine increases steric bulk and lipophilicity |
| Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | Not specified | C₁₁H₁₂N₂O₂ | Position 5: methyl; Position 2: carboxylate | 204.23 (calculated) | Methyl group alters electronic distribution |
Key Observations:
- Oxo Group Impact: The oxo group in the target compound increases polarity (PSA: 43.6 Ų) compared to the non-oxo analog (PSA: ~35 Ų for ethyl acetate derivatives), influencing solubility and receptor-binding interactions .
- Halogenation : Bromination at position 8 () introduces steric and electronic effects, which may enhance binding to hydrophobic enzyme pockets .
Target Compound :
- Applications : The oxo group may enhance interactions with prolyl hydroxylases (e.g., HIF-1α inhibitors) or FXa enzymes, as seen in related imidazo[1,2-a]pyridines .
Ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate (CAS 101820-69-3) :
- Role : Lacks the oxo group, reducing hydrogen-bonding capacity. This may limit its utility in enzyme inhibition but improve metabolic stability in vivo .
Brominated Derivative (CAS 1363380-65-7) :
Physicochemical Properties
| Property | Target Compound | Ethyl 3-ylacetate (CAS 101820-69-3) | Brominated Derivative (CAS 1363380-65-7) |
|---|---|---|---|
| Molecular Weight | 218.209 g/mol | 204.225 g/mol | 283.12 g/mol |
| Polar Surface Area | 43.6 Ų | ~35 Ų (estimated) | ~40 Ų (estimated) |
| pKa | ~3.32 (predicted for oxo) | ~4.5 (acetate group) | ~3.32 (bromine effect) |
| Solubility | Moderate in polar solvents | Higher in non-polar solvents | Low due to bromine |
Biological Activity
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester (CAS No. 152831-79-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- CAS Number : 152831-79-3
Structure
The compound features an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The presence of the oxo group and ethyl ester contributes to its pharmacological properties.
Pharmacological Effects
Research indicates that A-Oxo-imidazo[1,2-A]pyridine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with imidazo[1,2-a]pyridine scaffolds have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including caspase activation and modulation of the Bcl-2 family proteins .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against several pathogens. Its mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Effects : A-Oxo-imidazo[1,2-A]pyridine derivatives have been reported to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Key findings include:
- Substituent Variations : Modifications on the imidazo ring or the propanoic acid moiety can enhance or diminish activity. For instance, introducing electron-withdrawing groups generally increases potency against certain cancer cell lines .
- Hydrophobicity and Lipophilicity : The balance between hydrophilic and lipophilic characteristics affects bioavailability and interaction with target proteins. Compounds with optimal LogP values tend to exhibit better pharmacokinetic profiles .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of A-Oxo-imidazo[1,2-A]pyridine derivatives against human breast cancer cells (MCF-7). The derivatives were found to significantly inhibit cell proliferation and induce apoptosis through the mitochondrial pathway. The most active compound exhibited an IC50 value of 0.5 µM, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, A-Oxo-imidazo[1,2-A]pyridine derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against S. aureus, showcasing their potential as antimicrobial agents .
Q & A
Q. What are the key spectroscopic and crystallographic methods for structural identification of A-oxo-imidazo[1,2-a]pyridine-3-propanoic acid ethyl ester?
Answer:
- X-ray crystallography is critical for resolving the planar six-membered pyridine ring and five-membered imidazole ring in related imidazo[1,2-a]pyridine derivatives. For example, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (a structural analogue) shows a dihedral angle of 1.4° between the fused rings, with intermolecular C–H⋯O/N hydrogen bonds stabilizing the crystal lattice .
- FT-IR and NMR (¹H/¹³C) are used to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and regiochemistry. For synthesis intermediates, coupling constants in ¹H NMR can distinguish E/Z isomers of α,β-unsaturated esters .
Q. What are common synthetic routes for preparing imidazo[1,2-a]pyridine esters?
Answer:
- Cyclocondensation : Refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol yields imidazo[1,2-a]pyridine esters. This method achieves ~52.6% yield after neutralization with KHCO₃ and recrystallization .
- One-pot multicomponent reactions : Meldrum’s acid, aryl aldehydes, and piperidine in water enable efficient assembly of fused imidazo[1,2-a]pyridine scaffolds at room temperature (1–2 h reaction time) .
Q. How are computational methods applied to predict reactivity or stability of imidazo[1,2-a]pyridine derivatives?
Answer:
- DFT calculations optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, C-3 acylation in Friedel-Crafts reactions is guided by electron density maps .
- Molecular docking evaluates interactions with biological targets (e.g., HIF-1α or FXa inhibitors), correlating substituent effects with binding affinities .
Advanced Research Questions
Q. How can Friedel-Crafts acylation be optimized for regioselective functionalization at the C-3 position?
Answer:
- Catalyst screening : Lewis acids (e.g., FeCl₃ or AlCl₃) in dichloromethane at 0–25°C enhance electrophilic substitution. Excess acyl chloride (1.5–2 eq.) drives completion .
- Substituent effects : Electron-donating groups (e.g., methyl) on the pyridine ring increase C-3 reactivity. For example, 6-methyl derivatives show >80% acylation yield under optimized conditions .
Q. What strategies address low yields in one-pot syntheses of imidazo[1,2-a]pyridine esters?
Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Ethanol/water mixtures (3:1) balance reactivity and byproduct suppression .
- Catalyst tuning : Piperidine (0.3 eq.) accelerates imine formation in aqueous media, reducing reaction time to 1–2 h compared to traditional reflux methods (6 h) .
Q. How are impurities and degradation products analyzed in imidazo[1,2-a]pyridine derivatives?
Answer:
- HPLC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. For example, ethyl ester hydrolysis to carboxylic acids is monitored at 254 nm .
- Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies labile groups (e.g., ester hydrolysis) for formulation optimization .
Q. What mechanistic insights explain contradictory reactivity in α-oxo ester derivatives?
Answer:
- Tautomerism : The α-oxo group equilibrates between keto and enol forms, affecting nucleophilic attack sites. Deuterium exchange experiments (¹H NMR) quantify enol content .
- Steric effects : Bulky substituents (e.g., tert-butyl) at C-2 hinder acylation at C-3, favoring alternative reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
